A Comprehensive Technical Guide to N-Nitrosoisonipecotic Acid (CAS: 6238-69-3) for Pharmaceutical Analysis
A Comprehensive Technical Guide to N-Nitrosoisonipecotic Acid (CAS: 6238-69-3) for Pharmaceutical Analysis
Section 1: Introduction and Regulatory Context
N-Nitrosoisonipecotic acid is an N-nitroso derivative of isonipecotic acid.[1] Its primary relevance in the scientific and industrial landscape stems from its classification as a nitrosamine impurity. Nitrosamines are a class of compounds of significant concern to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential as genotoxic carcinogens.[2][3]
This compound has been identified as a potential impurity in drug products containing Risperidone, an antipsychotic medication.[1][] The secondary amine moiety present in the isonipecotic acid structure, a potential synthetic precursor or degradant related to the Risperidone manufacturing process, can undergo nitrosation in the presence of residual nitrites under specific conditions. Consequently, N-Nitrosoisonipecotic acid serves as a critical reference material for the development and validation of analytical methods aimed at detecting and quantifying this impurity.[1] The use of such a standard is essential for ensuring that pharmaceutical products remain within the stringent safety limits established by global health authorities.[1] This guide provides an in-depth overview of its properties, synthesis, analysis, and safe handling for professionals in pharmaceutical development and quality control.
Section 2: Physicochemical Properties and Identification
Accurate identification of N-Nitrosoisonipecotic acid is fundamental for its use as a reference standard. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6238-69-3 | [1][5][6][7] |
| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [1][][6] |
| Synonyms | 1-Nitroso-4-piperidinecarboxylic acid, 4-Carboxy-N-nitrosopiperidine, Nitrosoisonipecotic acid | [1][][6] |
| Molecular Formula | C₆H₁₀N₂O₃ | [1][5][6][7] |
| Molecular Weight | 158.16 g/mol | [1][6][7][8] |
| Appearance | Off-White Solid | [8] |
| Melting Point | 104-106 °C | [] |
| Boiling Point | 390.7 ± 35.0 °C (at 760 mmHg) | [] |
| Storage Conditions | 2-8 °C, protect from light | [][8] |
Structural Identifiers:
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SMILES: O=C(C1CCN(N=O)CC1)O[1]
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InChI: InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10)[1]
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InChIKey: UZAWWIOCEBCUPC-UHFFFAOYSA-N[6]
Section 3: Synthesis as a Reference Standard
Rationale for Synthesis: The availability of a pure, well-characterized N-Nitrosoisonipecotic acid reference standard is a prerequisite for any quantitative analytical work.[9] Pharmaceutical laboratories must either procure or synthesize this standard to develop and validate methods capable of detecting it at trace levels in active pharmaceutical ingredients (APIs) or finished drug products. The synthesis described here follows a classical nitrosation pathway for secondary amines.
Proposed Synthetic Pathway: The synthesis involves the reaction of isonipecotic acid with a nitrosating agent, typically formed in situ from sodium nitrite in an acidic medium. The secondary amine nitrogen of the piperidine ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid.
Caption: General workflow for the synthesis and verification of N-Nitrosoisonipecotic acid.
Step-by-Step Laboratory-Scale Synthesis Protocol:
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Reagent Preparation:
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Dissolve isonipecotic acid (1.0 eq.) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a separate aqueous solution of sodium nitrite (1.1 eq.).
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Prepare a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
-
Reaction Execution:
-
Causality: The reaction must be performed at a low temperature (0-5 °C) using an ice bath. This is critical because nitrous acid (HNO₂) is unstable and decomposes at higher temperatures. Low temperatures maximize the formation of the desired nitrosonium ion and prevent unwanted side reactions and degradation of the product.
-
Cool the isonipecotic acid solution to 0-5 °C.
-
Slowly add the hydrochloric acid solution dropwise to the reaction flask until the pH is ~3.
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Add the sodium nitrite solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.
-
-
Work-up and Purification:
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Extract the aqueous reaction mixture several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether) to obtain the final product.
-
-
Characterization and Validation:
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Trustworthiness: The identity and purity of the synthesized standard must be unequivocally confirmed. This is a self-validating step.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and formula.
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Purity: Quantify the purity using HPLC with a UV detector or, preferably, by Quantitative NMR (qNMR). Purity should be >95%, ideally >98%, for use as a quantitative standard.
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Section 4: Analytical Methodology for Quantification
Method Selection Rationale: While many volatile nitrosamines are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is unsuitable for N-Nitrosoisonipecotic acid.[10] Its carboxylic acid functional group makes it non-volatile and prone to thermal degradation in a hot GC injection port. Therefore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the authoritative and preferred method. It offers superior sensitivity and specificity, enabling quantification at the parts-per-billion (ppb) levels required by regulatory guidelines.
Caption: Standard workflow for the quantification of N-Nitrosoisonipecotic acid by LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification in a Drug Substance
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Standard and Sample Preparation:
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Stock Standard: Accurately weigh ~5.0 mg of the N-Nitrosoisonipecotic acid reference standard and dissolve in a known volume (e.g., 50.0 mL) of methanol or acetonitrile to create a 100 µg/mL stock.
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Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to a level above the expected specification (e.g., 0.5 to 50 ng/mL).
-
Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 100 mg) and dissolve it in a diluent (e.g., 10.0 mL of 50:50 water:acetonitrile). Vortex and sonicate to ensure complete dissolution.
-
-
LC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Causality: The use of a C18 column provides robust separation for moderately polar compounds. The acidic mobile phase (formic acid) is crucial for protonating the carboxylic acid group, leading to better peak shape and promoting efficient ionization in the mass spectrometer.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Parent Ion (Q1): 159.1 m/z ([M+H]⁺).
-
Daughter Ion (Q3 - Quantifier): A specific fragment ion resulting from collision-induced dissociation (e.g., 113.1 m/z, corresponding to loss of H₂O and NO).
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Daughter Ion (Q3 - Qualifier): A second, distinct fragment ion to confirm identity (e.g., 85.1 m/z).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
-
Method Validation (Self-Validating System):
-
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines, demonstrating:
-
Specificity: No interference from the drug substance or other impurities at the retention time of the analyte.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be below the regulatory acceptable intake (AI) limit.
-
Linearity: Demonstrate a linear relationship (R² > 0.99) across the calibration range.
-
Accuracy: Determine the recovery of spiked samples at multiple levels (e.g., 80%, 100%, 120% of the specification).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) with %RSD values within acceptable limits.
-
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Section 5: Safety, Handling, and Toxicology
Hazard Identification: N-Nitrosoisonipecotic acid belongs to the nitrosamine class. N-nitroso compounds are considered a "cohort of concern" and are often potent carcinogens in animal studies.[3] The structurally related compound, N-nitrosopiperidine, is a known carcinogen in animals and a suspected human carcinogen.[2][3] Therefore, N-Nitrosoisonipecotic acid must be handled as a potential carcinogen and reproductive toxin.
Handling Precautions:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood or a glove box to prevent inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses with side shields.
-
Avoid generating dust.
-
In case of accidental exposure (inhalation, ingestion, or skin contact), seek immediate medical attention.
-
Dispose of all waste containing this compound as hazardous chemical waste according to institutional and local regulations.
Storage and Stability:
-
Store the compound in a tightly sealed container at 2-8 °C.[][8]
-
Protect from light, as nitrosamines can be photolytically unstable.[11]
-
Proper storage is crucial to maintain the integrity of the reference standard for accurate quantitative analysis.
Section 6: Conclusion
N-Nitrosoisonipecotic acid is a compound of high regulatory importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods, is essential for controlling its presence in drug products. The protocols and rationales outlined in this guide provide a framework for researchers and quality control professionals to synthesize, analyze, and safely handle this critical nitrosamine impurity, ultimately contributing to the safety and quality of pharmaceutical products.
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Title: N-NITROSOISONIPECOTIC ACID Source: Global Substance Registration System (GSRS) URL: [Link]
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Title: Overview of Testing Methods for N-nitrosamines Monitoring Source: PMDA URL: [Link]
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